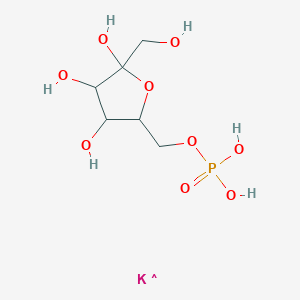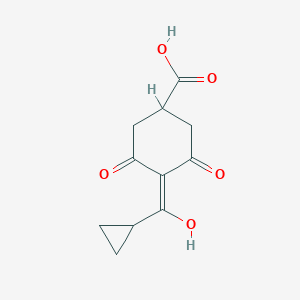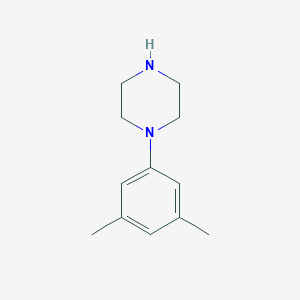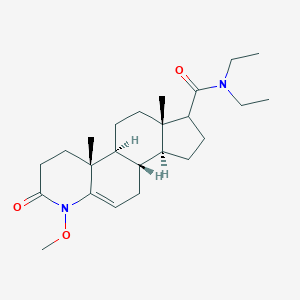
3-(3-Thienyl)acrylic acid
説明
3-(3-Thienyl)acrylic acid, also known as 3-thienylacrylic acid or 3-thienylacrylic acid, is a compound of interest in the fields of organic chemistry, biochemistry, and pharmacology. It is an important building block for the synthesis of a variety of compounds, including drugs and other biologically active compounds. In addition, it is used in the synthesis of various intermediates for the production of pharmaceuticals, agrochemicals, and other fine chemicals.
科学的研究の応用
Preparation of p-coumaroyl-CoA Analog
“3-(3-Thienyl)acrylic acid” can be used in the preparation of p-coumaroyl-CoA analog . This compound is significant in plant biochemistry, where it plays a crucial role in the biosynthesis of flavonoids, a class of plant secondary metabolites with diverse biological functions.
Formation of [Mn12] Complexes
This compound forms [Mn12] complexes having sulfur-containing carboxylates, [Mn 12 O 12 (tha) 16 (H 2 O) 4 ] . The magnetic property of these complexes has been investigated, which could have potential applications in the field of magnetic materials and data storage.
Self-Assembled Monolayers on Gold Surfaces
“3-(3-Thienyl)acrylic acid” can form self-assembled monolayers on planar gold surfaces . This property is significant in the fields of sensors, molecular electronics, lithography, and device fabrication using a bottom-up approach.
Preparation of Gold Nano Clusters
In addition to forming two-dimensional assemblies on planar surfaces, “3-(3-Thienyl)acrylic acid” can also be used to prepare monolayer protected gold nano clusters . These three-dimensional assemblies have potential applications in nanotechnology and materials science.
Synthesis of Organic Compounds
As an organic compound with a thiophene ring and an acrylic acid group, “3-(3-Thienyl)acrylic acid” can be used as a building block in the synthesis of various organic compounds . Its unique structure makes it a valuable reagent in organic synthesis.
Research in Chemical Properties
The study of “3-(3-Thienyl)acrylic acid” itself is also a significant area of research. Its chemical properties, such as its melting point and assay, are of interest to chemists . Understanding these properties can help in the development of new synthetic methods and the design of new materials.
作用機序
Target of Action
It has been observed that this compound forms complexes with manganese (mn12), specifically sulfur-containing carboxylates . These complexes are likely to play a significant role in the compound’s mechanism of action.
Mode of Action
The compound forms complexes with manganese, specifically [Mn12O12(tha)16(H2O)4], where ‘tha’ represents the 3-(3-Thienyl)acrylic acid . The formation of these complexes suggests that the compound may interact with its targets through the formation of these complexes.
Biochemical Pathways
The formation of complexes with manganese suggests that it may influence pathways involving this element or its compounds .
Result of Action
The compound’s ability to form complexes with manganese suggests that it may have an impact on processes or structures involving this element .
Action Environment
The action, efficacy, and stability of 3-(3-Thienyl)acrylic acid can be influenced by various environmental factors. For instance, the compound should be stored in a well-ventilated place and kept tightly closed . Moreover, it should be handled with gloves and avoided from getting in eyes, on skin, or clothing .
特性
IUPAC Name |
(E)-3-thiophen-3-ylprop-2-enoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6O2S/c8-7(9)2-1-6-3-4-10-5-6/h1-5H,(H,8,9)/b2-1+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYRYYUKILKRGDN-OWOJBTEDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC=C1C=CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CSC=C1/C=C/C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601294323 | |
| Record name | (2E)-3-(3-Thienyl)-2-propenoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601294323 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3-Thienyl)acrylic acid | |
CAS RN |
102696-71-9, 1195-52-4 | |
| Record name | (2E)-3-(3-Thienyl)-2-propenoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=102696-71-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-(3-Thienyl)acrylic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001195524 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (2E)-3-(3-Thienyl)-2-propenoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601294323 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-(3-thienyl)acrylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.455 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | (2E)-3-(thiophen-3-yl)prop-2-enoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does the structure of 3-(3-Thienyl)acrylic acid influence its application in material science?
A: 3-(3-Thienyl)acrylic acid exhibits potential in creating photoresponsive materials. Its structure, featuring both a thiophene ring and an acrylic acid group, allows for the creation of liquid crystal compounds. These compounds exhibit a nematic phase, a state of matter characterized by molecules aligning themselves along a preferred direction. This alignment can be influenced by external stimuli, such as light. Research indicates that esters derived from 3-(3-Thienyl)acrylic acid and various azophenols exhibit mesomorphic properties, specifically the nematic phase. [, ] The presence of the thiophene ring and the specific substitution pattern (3-thienyl) contribute significantly to the thermal stability of these liquid crystal compounds. []
Q2: Can 3-(3-Thienyl)acrylic acid be used to modify surfaces for electrochemical applications?
A: Yes, 3-(3-Thienyl)acrylic acid demonstrates the ability to self-assemble on gold surfaces, forming monolayers. [] This self-assembly stems from the interaction between the sulfur atom in the thiophene ring and the gold surface. These monolayers can then be further functionalized with molecules like ferrocene carboxylic acid, opening avenues for applications in sensors and electronic devices. []
Q3: How does the structure of 3-(3-Thienyl)acrylic acid compare to similar compounds in terms of its impact on material properties?
A: When comparing 3-(3-Thienyl)acrylic acid to its isomer, 3-(2-Thienyl)acrylic acid, a key difference emerges in the thermal stability of the resulting liquid crystal compounds. Esters derived from 3-(3-Thienyl)acrylic acid consistently show higher thermal stability compared to those derived from 3-(2-Thienyl)acrylic acid. [] This difference highlights the impact of the thiophene ring's position on the overall molecular properties.
Q4: Does 3-(3-Thienyl)acrylic acid have potential in nanotechnology?
A: Research shows that 3-(3-Thienyl)acrylic acid can be utilized to create monolayer-protected gold nanoclusters. [] Interestingly, the presence of the acrylic acid substituent on the thiophene ring appears to hinder the aggregation often observed in thiophene-based metal nanoparticle stabilizers. [] This ability to stabilize nanoclusters without inducing aggregation makes 3-(3-Thienyl)acrylic acid a promising candidate for various nanotechnology applications.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![2,2,2-Trifluoro-1-(2-oxa-3-azabicyclo[2.2.2]oct-5-en-3-yl)ethanone](/img/structure/B12950.png)









![Azane;[(2R)-3-[2-(hexadecanoylamino)ethoxy-hydroxyphosphoryl]oxy-2-hexadecanoyloxypropyl] hexadecanoate](/img/structure/B12973.png)

